- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic CompoundsCatalysts, 2023, 13(4),,
Cas no 91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline)
6-Methyl-1,2,3,4-tetrahydroquinoline Properties
Names and Identifiers
-
- 1,2,3,4-Tetrahydro-6-methylquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- Civettal
- Quinoline, 1,2,3,4-tetrahydro-6-methyl-
- Quinoline, tetrahydro-6-methyl-
- XOKMRXSMOHCNIX-UHFFFAOYSA-N
- 0I67838Y8K
- 6-methyl-1,2,3,4-tetrahydro-quinoline
- p-Methyltetrahydroquinoline
- DSSTox_CID_27444
- DSSTox_RID_82351
- DSSTox_GSID_47444
- XOKMRXSMOHCNIX-UHFFFAOYSA-
- NSC65606
- Tox
- 1,2,3,4-Tetrahydro-6-methylquinoline (ACI)
- 6-Methyltetrahydroquinoline
- NSC 65606
- +Expand
-
- MFCD00023887
- XOKMRXSMOHCNIX-UHFFFAOYSA-N
- 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
- C1C(C)=CC2=C(NCCC2)C=1
- 122515
Computed Properties
- 147.10500
- 1
- 1
- 0
- 147.105
- 11
- 133
- 0
- 0
- 0
- 0
- 0
- 1
- 2.7
- nothing
- 0
- 12
Experimental Properties
- 2.49110
- 12.03000
- 1.539
- Insoluble in water.
- 262-263°C 712mm
- 36-38°C
- 262-263°C/712mm
- 0.99g/cm3
6-Methyl-1,2,3,4-tetrahydroquinoline Security Information
- GHS07
- S26-S36/37/39
- R20/21/22
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- 20/21/22
- Yes
6-Methyl-1,2,3,4-tetrahydroquinoline Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methyl-1,2,3,4-tetrahydroquinoline Price
6-Methyl-1,2,3,4-tetrahydroquinoline Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolinesJournal of Catalysis, 2022, 414, 101-108,
Synthetic Circuit 3
Synthetic Circuit 4
- Homogeneous Catalytic System for Reversible Dehydrogenation-Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic SpeciesJournal of the American Chemical Society, 2009, 131(24), 8410-8412,
Synthetic Circuit 5
Synthetic Circuit 6
- Cobalt stearate-aluminum alkyl-catalyzed hydrogenation of substituted quinolines, isoquinoline and naphthaleneJournal of Molecular Catalysis, 1988, 48(2-3), 277-83,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
- Highly efficient hydrogenation and dehydrogenation of N-Heteroarenes catalyzed by mesoporous graphitic carbon nitride supported CoPd alloy nanoparticlesTetrahedron, 2022, 114,,
Synthetic Circuit 10
- Reversible aerobic oxidative dehydrogenation/hydrogenation of N-heterocycles over AlN supported redox cobalt catalystsMolecular Catalysis, 2020, 496,,
Synthetic Circuit 11
Synthetic Circuit 12
- Heterogeneous nickel-catalysed reversible, acceptorless dehydrogenation of N-heterocycles for hydrogen storageChemical Communications (Cambridge, 2019, 55(34), 4969-4972,
Synthetic Circuit 13
- Ordered Porous Nitrogen-Doped Carbon Matrix with Atomically Dispersed Cobalt Sites as an Efficient Catalyst for Dehydrogenation and Transfer Hydrogenation of N-HeterocyclesAngewandte Chemie, 2018, 57(35), 11262-11266,
Synthetic Circuit 14
- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivativesCatalysis Science & Technology, 2023, 13(8), 2508-2516,
Synthetic Circuit 15
- Catalytic Hydrogenation of Substituted Quinolines on Co-Graphene CompositesEuropean Journal of Organic Chemistry, 2021, 2021(47), 6616-6625,
Synthetic Circuit 16
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N BondsACS Catalysis, 2019, 9(12), 11438-11446,
Synthetic Circuit 17
Synthetic Circuit 18
- "Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and RecyclabilityAdvanced Synthesis & Catalysis, 2017, 359(6), 933-940,
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Synthetic Circuit 22
- Silicon-Enriched Nickel Nanoparticles for Hydrogenation of N-Heterocycles in Aqueous MediaACS Applied Nano Materials, 2022, 5(4), 5625-5630,
Synthetic Circuit 23
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer ComplexesOrganometallics, 2022, 41(14), 1743-1747,
Synthetic Circuit 24
Synthetic Circuit 25
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acidDalton Transactions, 2022, 51(21), 8258-8265,
Synthetic Circuit 26
6-Methyl-1,2,3,4-tetrahydroquinoline Raw materials
6-Methyl-1,2,3,4-tetrahydroquinoline Preparation Products
6-Methyl-1,2,3,4-tetrahydroquinoline Suppliers
6-Methyl-1,2,3,4-tetrahydroquinoline Related Literature
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Dipanjan Bhattacharyya,Sekhar Nandi,Priyanka Adhikari,Bikash Kumar Sarmah,Monuranjan Konwar,Animesh Das Org. Biomol. Chem. 2020 18 1214
-
Juan C. Babón,Miguel A. Esteruelas,Ana M. López Chem. Soc. Rev. 2022 51 9717
-
3. An effective strategy for hydrogen supply: catalytic acceptorless dehydrogenation of N-heterocyclesYujing Zhang,Jixue Wang,Feng Zhou,Jiacheng Liu Catal. Sci. Technol. 2021 11 3990
-
4. Some salts of secondary amines and of their condensation products with carbonyl compoundsM. Lamchen,W. Pugh,A. M. Stephen J. Chem. Soc. 1954 4418
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5. Recent advances in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocyclesAtanu Bera,Sourajit Bera,Debasis Banerjee Chem. Commun. 2021 57 13042
-
Belén Abarca,Rosa Adam,Rafael Ballesteros Org. Biomol. Chem. 2012 10 1826
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7. 416. Some derivatives of 1,2-dihydro- and 1,2,3,4-tetrahydroquinolineR. F. Collins J. Chem. Soc. 1960 2053
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Xin-Yuan Liu,Ya-Ping Xiao,Fung-Ming Siu,Li-Chen Ni,Yong Chen,Lin Wang,Chi-Ming Che Org. Biomol. Chem. 2012 10 7208